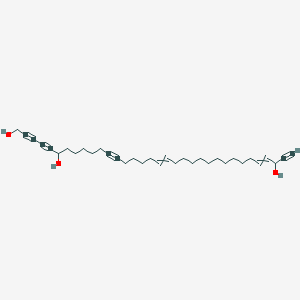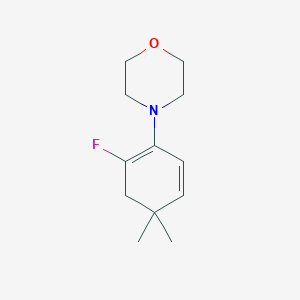
4-(2-Fluoro-4,4-dimethylcyclohexa-1,5-dien-1-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Fluoro-4,4-dimethylcyclohexa-1,5-dien-1-yl)morpholine is an organic compound that features a morpholine ring attached to a fluoro-substituted cyclohexadiene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-4,4-dimethylcyclohexa-1,5-dien-1-yl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-fluoro-4,4-dimethylcyclohexa-1,5-diene.
Reaction with Morpholine: The key step involves the reaction of 2-fluoro-4,4-dimethylcyclohexa-1,5-diene with morpholine under controlled conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Fluoro-4,4-dimethylcyclohexa-1,5-dien-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-substituted cyclohexadienones, while reduction can produce fluoro-substituted cyclohexanes.
Wissenschaftliche Forschungsanwendungen
4-(2-Fluoro-4,4-dimethylcyclohexa-1,5-dien-1-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its unique structure.
Industry: It may be used in the development of new materials with specialized properties.
Wirkmechanismus
The mechanism of action of 4-(2-Fluoro-4,4-dimethylcyclohexa-1-yl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The fluoro group and morpholine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethyl-2,5-cyclohexadien-1-one: Shares the cyclohexadiene core but lacks the morpholine ring and fluoro substitution.
4,4-Dimethoxy-2,5-cyclohexadien-1-one: Similar structure with methoxy groups instead of the fluoro group and morpholine ring.
Uniqueness
4-(2-Fluoro-4,4-dimethylcyclohexa-1,5-dien-1-yl)morpholine is unique due to the presence of both the fluoro group and the morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
113553-89-2 |
|---|---|
Molekularformel |
C12H18FNO |
Molekulargewicht |
211.28 g/mol |
IUPAC-Name |
4-(2-fluoro-4,4-dimethylcyclohexa-1,5-dien-1-yl)morpholine |
InChI |
InChI=1S/C12H18FNO/c1-12(2)4-3-11(10(13)9-12)14-5-7-15-8-6-14/h3-4H,5-9H2,1-2H3 |
InChI-Schlüssel |
DVUHUVNGGMOUGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=C(C=C1)N2CCOCC2)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


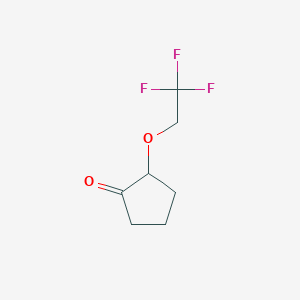
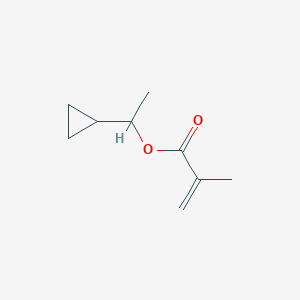
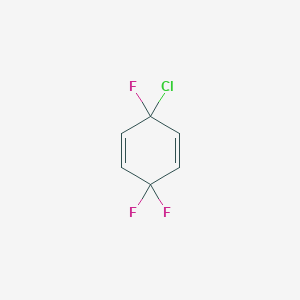
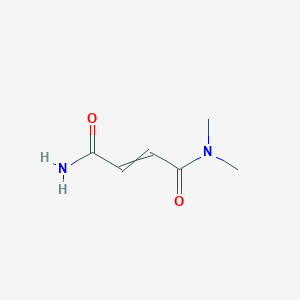
![Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]-](/img/structure/B14312681.png)
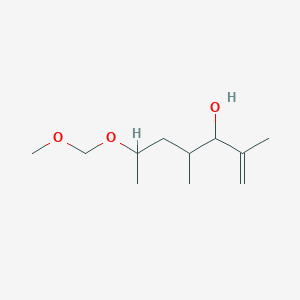
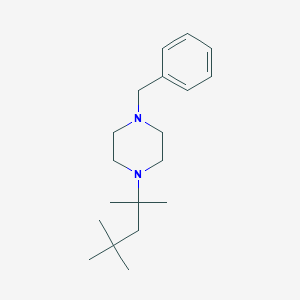

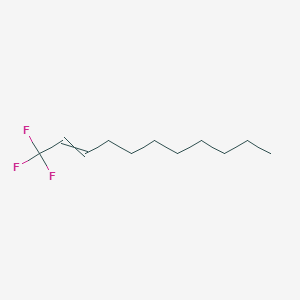
![{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene](/img/structure/B14312715.png)
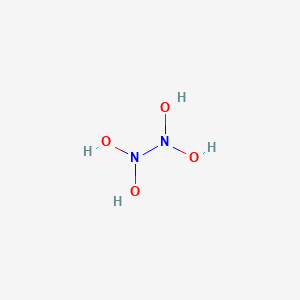
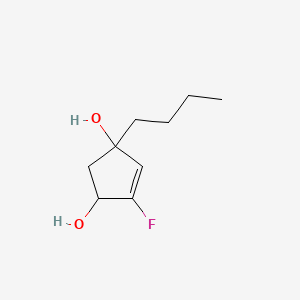
![1-[4-(Dimethylamino)phenyl]-3-(morpholin-4-yl)-1,3-bis(sulfanylidene)propan-2-one](/img/structure/B14312728.png)
